molecular formula C12H14N2O2 B3072774 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile CAS No. 1016889-38-5

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile

Cat. No. B3072774
CAS RN: 1016889-38-5
M. Wt: 218.25 g/mol
InChI Key: URLNJZVUSFDBAA-UHFFFAOYSA-N
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Description

The compound “6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile” is a derivative of pyran, a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The “Tetrahydro-2H” prefix indicates that the pyran ring is fully saturated, meaning it contains no double bonds . The “methoxy” group attached to the pyran ring suggests the presence of an ether functional group . The “nicotinonitrile” part of the name suggests a structure similar to nicotine, a well-known alkaloid, with a nitrile group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely show a six-membered pyran ring with a methoxy group and a nicotinonitrile group attached. The exact positions of these groups on the ring would depend on the specific compound .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Pyran derivatives can undergo a variety of reactions, depending on the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile and related compounds have been synthesized through various chemical processes. For example, a study by Gouda et al. (2016) outlined a one-pot condensation process to synthesize nicotinonitriles, demonstrating the chemical versatility of these compounds (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

Photophysical Properties

  • Hussein et al. (2019) developed a simplistic and highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles. These compounds exhibited strong blue-green fluorescence emission, making them potentially useful in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Green Chemistry and Sustainability

  • The compound and its derivatives are also relevant in green chemistry. Liang, Guo, and Tong (2022) discussed the use of biomass-derived materials for synthesizing functionalized heterocycles, highlighting the compound's role in sustainable chemistry (Liang, Guo, & Tong, 2022).

Applications in Heterocyclic Chemistry

  • The compound has applications in the synthesis of heterocyclic structures, which are crucial in drug development and other areas of chemistry. For instance, Mohammadi Ziarani et al. (2011) demonstrated its use in synthesizing Tetrahydrobenzo[b]pyran derivatives (Mohammadi Ziarani, Abbasi, Badiei, & Aslani, 2011).

Molecular Conformation and Interactions

  • Studies have also focused on the molecular conformation of nicotinonitrile derivatives, exploring their stability and interaction patterns, as seen in the work of Tewari and Dubey (2009) (Tewari & Dubey, 2009).

Development of Novel Derivatives

  • Research has led to the development of novel derivatives of nicotinonitriles for various applications. This includes the work of Fekry et al. (2016), who synthesized a series of fused nicotinonitrile derivatives for potential use in anticancer therapies (Fekry, El‐Sayed, Assy, Shalby, & Mohamed, 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-10-4-5-12(14-8-10)16-9-11-3-1-2-6-15-11/h4-5,8,11H,1-3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLNJZVUSFDBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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